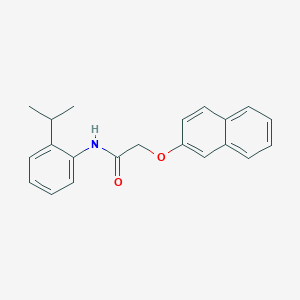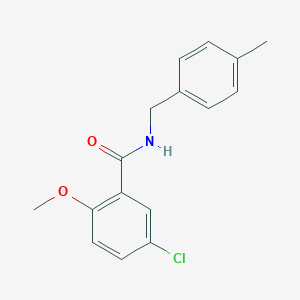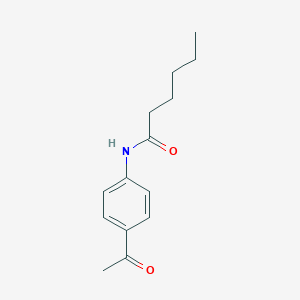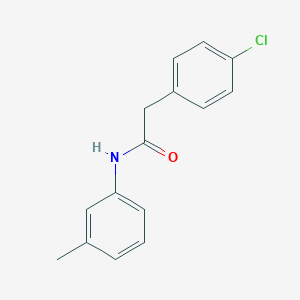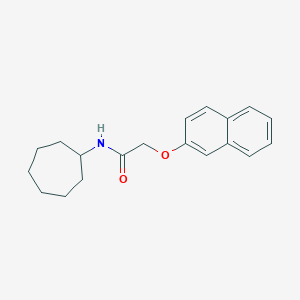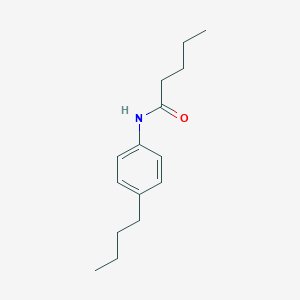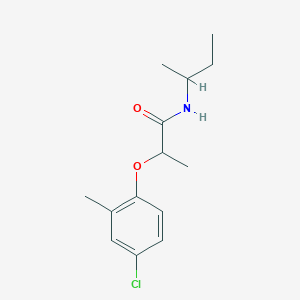![molecular formula C8H13N3OS2 B291595 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound with the molecular formula C9H16N2O2S2. It is also known as Etazolate and is used as a research chemical in various scientific studies. The compound belongs to the class of thiadiazole derivatives and has shown potential therapeutic effects in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of Etazolate is not fully understood. However, it has been suggested that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By modulating the activity of GABA receptors, Etazolate may help to reduce anxiety, seizures, and other neurological symptoms.
Biochemical and physiological effects:
Etazolate has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. Etazolate has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Etazolate has several advantages as a research chemical. It is relatively easy to synthesize and purify, making it readily available for use in scientific studies. The compound has also shown promising results in various preclinical models, suggesting that it may have therapeutic potential for a range of neurological disorders.
However, there are also some limitations to the use of Etazolate in lab experiments. The compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood. Additionally, the precise mechanism of action of Etazolate is not fully understood, which may limit its potential use in drug development.
Orientations Futures
There are several future directions for research on Etazolate. One potential area of study is the use of the compound in the treatment of anxiety disorders. Etazolate has shown promising results in preclinical models of anxiety, and further research could help to elucidate its potential as an anxiolytic drug.
Another area of research is the use of Etazolate in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown neuroprotective effects in preclinical models, and further research could help to determine its potential as a disease-modifying therapy for these disorders.
Overall, Etazolate is a promising research chemical that has shown potential therapeutic effects in various preclinical models. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure Etazolate.
Applications De Recherche Scientifique
Etazolate has been extensively studied for its potential therapeutic effects in various preclinical models. It has been shown to possess anxiolytic, anticonvulsant, and neuroprotective properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-3-5-6(12)9-7-10-11-8(14-7)13-4-2/h3-5H2,1-2H3,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOECMAUHDYYEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

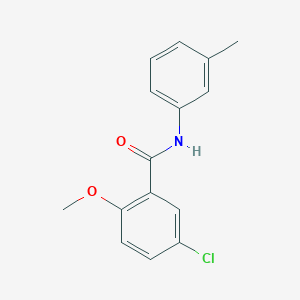
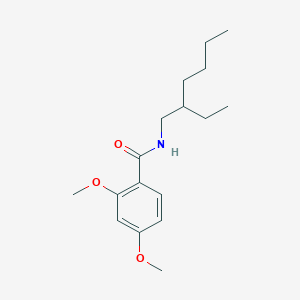

![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)

